molecular formula C7H9N5O4 B12521409 [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde

Cat. No.: B12521409
M. Wt: 227.18 g/mol
InChI Key: OPYLJLAJVLGJNV-UHFFFAOYSA-N
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Description

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, nitro, and oxo groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Amination: The amino group is introduced through the reaction of the nitro compound with reducing agents such as hydrogen gas in the presence of a catalyst or by using metal hydrides.

    Formylation: The final step involves the formylation of the amino group to introduce the aldehyde functional group. This can be achieved using formylating agents such as formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, affecting the activity of redox-sensitive enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-hydroxy-6-methylpyrimidine: Lacks the nitro and aldehyde groups, resulting in different chemical reactivity and biological activity.

    5-Nitro-2,4-diaminopyrimidine: Contains two amino groups and a nitro group but lacks the aldehyde group, leading to different applications and mechanisms of action.

    2-Amino-1-methyl-6-oxo-4-pyrimidinecarboxaldehyde: Similar structure but lacks the nitro group, affecting its redox properties and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H9N5O4

Molecular Weight

227.18 g/mol

IUPAC Name

2-[(2-amino-1-methyl-5-nitro-6-oxopyrimidin-4-yl)amino]acetaldehyde

InChI

InChI=1S/C7H9N5O4/c1-11-6(14)4(12(15)16)5(9-2-3-13)10-7(11)8/h3,9H,2H2,1H3,(H2,8,10)

InChI Key

OPYLJLAJVLGJNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1N)NCC=O)[N+](=O)[O-]

Origin of Product

United States

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